(3S,5R)-Fluvastatin D6 sodium
Description
Contextualizing Fluvastatin (B1673502) within HMG-CoA Reductase Inhibitor Research
Fluvastatin is a member of the statin class of drugs, which are defined by their ability to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. drugbank.comnih.gov This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical rate-limiting step in the biosynthesis of cholesterol in the liver. drugbank.comnih.gov By competitively inhibiting this enzyme, fluvastatin reduces hepatic cholesterol levels, which in turn leads to an upregulation of LDL receptor synthesis and increased clearance of LDL cholesterol from the plasma. drugbank.com Fluvastatin was the first entirely synthetic HMG-CoA reductase inhibitor, distinguishing it structurally from earlier, fungus-derived statins. drugbank.comnih.gov
Chemical and Stereoisomeric Specificity of (3S,5R)-Fluvastatin and its Significance
The chemical structure of fluvastatin contains two chiral centers, which gives rise to four possible stereoisomers. nih.gov Commercially available fluvastatin is a racemic mixture, meaning it contains equal amounts of the (3R,5S)-fluvastatin and (3S,5R)-fluvastatin enantiomers. drugbank.comnih.govnih.gov
This stereoisomeric composition is highly significant because biological systems, particularly enzymes and receptors, are chiral. Consequently, different enantiomers of a drug can exhibit distinct pharmacological and pharmacokinetic properties. nih.gov In the case of fluvastatin, the pharmacological activity—the inhibition of HMG-CoA reductase—resides almost entirely in the (3R,5S)-enantiomer. nih.govguidetopharmacology.orgebi.ac.uk The (3S,5R)-enantiomer, while present in the therapeutic formulation, is significantly less active in this regard. guidetopharmacology.org
| Property | (3R,5S)-Fluvastatin | (3S,5R)-Fluvastatin |
| Primary Role | Pharmacologically active enantiomer nih.govguidetopharmacology.org | Less active enantiomer guidetopharmacology.org |
| HMG-CoA Reductase Inhibition | High nih.govebi.ac.uk | Negligible |
| Clinical Formulation | Administered as part of a racemic mixture drugbank.comnih.gov | Administered as part of a racemic mixture drugbank.comnih.gov |
| Significance | Responsible for the primary therapeutic effect | Contributes to the overall pharmacokinetic profile nih.gov |
The Role of Deuterated Analogs in Modern Pharmacological and Analytical Sciences
Deuterated analogs are molecules in which one or more hydrogen atoms (¹H) have been replaced by their heavier, stable isotope, deuterium (B1214612) (²H or D). wikipedia.org This seemingly subtle structural modification can have profound effects on a molecule's properties and has become an essential strategy in pharmaceutical research. nih.gov The replacement of hydrogen with deuterium is one of the most conservative examples of bioisosterism, a technique used to modify a compound's properties while retaining its fundamental biological activity. nih.gov
Principles and Advantages of Deuterium Labeling in Drug Research
The core principle behind the utility of deuterated compounds is the kinetic isotope effect (KIE) . portico.orgchem-station.com The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. bioscientia.de Consequently, more energy is required to break a C-D bond, which means that chemical reactions involving the cleavage of this bond proceed at a slower rate. portico.orgresearchgate.net
This effect is particularly relevant for drug metabolism, as many metabolic pathways, especially those mediated by cytochrome P450 (CYP450) enzymes, involve the breaking of C-H bonds. portico.orgcdnsciencepub.com By strategically placing deuterium atoms at sites of metabolic attack, researchers can slow down a drug's breakdown. researchgate.netnih.gov
The advantages of this approach are multifaceted:
Altered Pharmacokinetics: Slower metabolism can lead to a longer drug half-life, increased systemic exposure (area under the curve, AUC), and potentially a reduction in the frequency of dosing. wikipedia.orgresearchgate.netselvita.com
Metabolic Switching: Deuteration can alter metabolic pathways, potentially reducing the formation of undesirable or toxic metabolites and enhancing the drug's safety profile. researchgate.netresearchgate.netmusechem.com
Improved Stability: The stronger C-D bond can enhance the metabolic stability of a drug without significantly altering its size, shape, or ability to bind to its target receptor. nih.govmusechem.com
Analytical Standards: Deuterated compounds are ideal for use as internal standards in mass spectrometry-based bioanalysis. researchgate.netmusechem.comacanthusresearch.com
| Advantage of Deuterium Labeling | Underlying Principle | Application in Research |
| Altered Metabolism | Kinetic Isotope Effect (KIE) slows C-D bond cleavage portico.org | Improving a drug's pharmacokinetic profile wikipedia.orgsymeres.com |
| Enhanced Safety | "Metabolic shunting" away from toxic metabolite pathways researchgate.netmusechem.com | Designing safer drug candidates |
| Increased Bioavailability | Reduced first-pass metabolism in the liver researchgate.net | Improving drug efficacy |
| Precise Quantification | Different mass from the non-labeled analyte acanthusresearch.comlgcstandards.com | Use as internal standards in mass spectrometry musechem.comacs.org |
Rationale for Dedicated Research on (3S,5R)-Fluvastatin D6 Sodium
The specific focus on this compound stems from its crucial role as a research tool rather than as a therapeutic agent itself. Its value lies in its ability to facilitate highly accurate and detailed studies of its non-deuterated counterpart, fluvastatin.
Utility as a Stable Isotope-Labeled Internal Standard in Bioanalytical Applications
The primary and most critical application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis. scispace.comnih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are standard for measuring drug concentrations in complex biological samples such as plasma or urine. lgcstandards.com
For these measurements to be accurate and reproducible, an internal standard is added to every sample at a known concentration. nist.gov The ideal internal standard behaves identically to the analyte (the drug being measured) during sample extraction, chromatography, and ionization in the mass spectrometer. scispace.comnih.gov A SIL-IS like this compound is considered the "gold standard" because its physical and chemical properties are nearly identical to the non-labeled (3S,5R)-Fluvastatin. acanthusresearch.comscispace.com However, due to the six deuterium atoms, it has a higher molecular weight and can be distinguished by the mass spectrometer. medchemexpress.comsimsonpharma.com This allows it to perfectly compensate for variations in sample processing and instrument response, leading to highly precise and accurate quantification of fluvastatin enantiomers. acanthusresearch.comresearchgate.net
Contribution to Mechanistic Elucidation in Preclinical Pharmacokinetics and Metabolism Studies
Beyond simple quantification, this compound is instrumental in elucidating the mechanistic details of fluvastatin's absorption, distribution, metabolism, and excretion (ADME). symeres.comacs.org In preclinical research, understanding how a drug and its metabolites behave in the body is fundamental.
By using (3S,5R)-Fluvastatin D6 as an internal standard, researchers can confidently and accurately track the concentration of the (3S,5R)-fluvastatin enantiomer over time after administration. researchgate.net This allows for the precise determination of key pharmacokinetic parameters. Furthermore, because the deuterated standard can be clearly distinguished from the parent drug and any of its metabolites, it helps in building a complete picture of the metabolic pathways. cdnsciencepub.comnih.gov This is crucial for identifying which metabolites are formed, how quickly they are formed, and how they are eliminated, contributing to a comprehensive understanding of the drug's disposition and potential for drug-drug interactions. symeres.comacs.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H25FNNaO4 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m0./s1/i1D3,2D3; |
InChI Key |
ZGGHKIMDNBDHJB-WPPSXBOFSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation of 3s,5r Fluvastatin D6 Sodium
Stereoselective Synthesis of (3S,5R)-Fluvastatin and Deuterated Derivatives
The synthesis of (3S,5R)-Fluvastatin, a specific stereoisomer of the cholesterol-lowering drug Fluvastatin (B1673502), requires a high degree of stereochemical control. The introduction of deuterium (B1214612) at the propan-2-yl-D6 position adds another layer of complexity to the synthetic route.
A highly effective method for the enantioselective synthesis of both (+)- and (-)-fluvastatin involves the reaction of an appropriate aldehyde with diketene, catalyzed by a combination of titanium(IV) isopropoxide and a chiral Schiff base ligand. nih.gov This approach allows for the precise construction of the chiral centers in the heptenoate side chain. Following the initial aldol reaction, a diastereoselective reduction of the resulting β-hydroxy ketoester is performed to yield the desired syn-1,3-diol ester. nih.govresearchgate.net This reduction is a crucial step in establishing the correct relative stereochemistry of the two hydroxyl groups. The enantiomeric excess of the syn-1,3-diol esters can be further enhanced through recrystallization before the final saponification step to yield the target fluvastatin enantiomer with very high purity (>99.9% ee). nih.gov
Approaches for Introducing Deuterium at the Propan-2-yl-D6 Position
The introduction of the hexadeuterated isopropyl group (propan-2-yl-D6) is a key step in the synthesis of (3S,5R)-Fluvastatin D6 sodium. This is typically achieved by utilizing a deuterated starting material. A common precursor for this purpose is acetone-d6. nih.gov
The synthesis of acetone-d6 can be accomplished through a series of exchange reactions between acetone and deuterium oxide (D2O) in the presence of a base catalyst, such as anhydrous potassium carbonate. scispace.com This process effectively replaces all six hydrogen atoms of acetone with deuterium.
Once acetone-d6 is obtained, it can be converted to a suitable reagent for incorporation into the fluvastatin molecule. For instance, it can be used to synthesize [²H6] 2-bromopropane, which can then be reacted with aniline as part of the construction of the indole (B1671886) core of fluvastatin. This method has been reported to achieve a deuterium enrichment of over 98%.
Characterization Techniques for Confirming Deuterium Incorporation and Purity
Chromatographic Purity Assessment of Synthetic this compound
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique used to assess the chemical and chiral purity of this compound. A validated reversed-phase HPLC (RP-HPLC) method is typically employed to separate the active pharmaceutical ingredient from any impurities or degradation products.
Several validated RP-HPLC methods have been developed for the analysis of fluvastatin sodium in bulk and pharmaceutical dosage forms. sigmaaldrich.comresearchgate.netresearchgate.netoarjpublication.com These methods commonly utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol, acetonitrile) and a phosphate buffer. Detection is typically performed using a UV detector at a wavelength where fluvastatin exhibits strong absorbance, such as 234 nm or 235 nm. sigmaaldrich.comresearchgate.net
The following table outlines a typical validated RP-HPLC method for the purity assessment of Fluvastatin Sodium.
| Parameter | Conditions |
| Column | Hypersil ODS C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: 20mM Phosphate buffer (pH 3.2): Acetonitrile (B52724) (55:30:15 v/v/v) |
| Flow Rate | 1.1 mL/min |
| Detection Wavelength | 234 nm |
| Retention Time | Approximately 5.5 minutes |
| Linearity Range | 3-15 µg/mL |
| Purity Range (Assay) | 99.88% - 100.09% |
The method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, specificity, and robustness. researchgate.net Specificity is particularly important to demonstrate that the method can separate fluvastatin from its potential impurities and degradation products.
Advanced Analytical Method Development and Validation Utilizing 3s,5r Fluvastatin D6 Sodium
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Quantification
(3S,5R)-Fluvastatin D6 sodium, a deuterium-labeled analog of Fluvastatin (B1673502), serves as a crucial internal standard for the accurate quantification of fluvastatin in biological samples using liquid chromatography-mass spectrometry (LC-MS/MS). veeprho.com The development of robust and reliable LC-MS/MS methodologies is paramount for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. veeprho.com
The primary objective of chromatographic separation in this context is to resolve the analyte (fluvastatin) from its deuterated internal standard (this compound) and any potential interfering components within the biological matrix. While stable isotope-labeled internal standards are designed to co-elute with the analyte, slight differences in retention times can occur due to isotopic effects. hilarispublisher.com Therefore, optimization of the chromatographic conditions is essential.
Key parameters that are typically optimized include:
Column Chemistry: Reversed-phase columns, such as C18, are commonly employed for the separation of fluvastatin and its deuterated analog. nih.govresearchgate.net
Mobile Phase Composition: The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component (e.g., water with a modifier like formic acid or ammonium (B1175870) acetate). researchgate.netnih.gov The gradient elution, where the mobile phase composition is changed over time, is frequently used to achieve optimal separation of a wide range of analytes. nih.govnih.gov
Flow Rate and Column Temperature: These parameters are adjusted to achieve a balance between analysis time and separation efficiency. nih.gov
During method development, it was observed that an additional peak with the same mass transition as fluvastatin interfered with its quantification. This necessitated a modification of the chromatographic conditions to resolve fluvastatin from this interference, which was later suggested to be a potential in vivo metabolite. nih.gov This highlights the importance of rigorous chromatographic optimization to ensure the specificity of the assay.
Table 1: Exemplary Chromatographic Conditions for Fluvastatin Analysis
| Parameter | Condition | Reference |
| Column | C18 reversed-phase | nih.govresearchgate.net |
| Mobile Phase | Acetonitrile/water with formic acid | nih.gov |
| Elution | Gradient | nih.govnih.gov |
| Flow Rate | 1.0 - 1.5 mL/min | nih.govresearchgate.net |
| Temperature | Ambient or elevated (e.g., 52°C) | nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govresearchgate.net |
Tandem mass spectrometry (MS/MS) provides high sensitivity and specificity for the detection of this compound and its non-deuterated counterpart. The optimization of mass spectrometric parameters is critical for achieving the desired levels of sensitivity and eliminating interferences.
Key parameters for optimization include:
Ionization Source: Electrospray ionization (ESI) is a commonly used technique for the analysis of compounds like fluvastatin. nih.gov
Polarity: Detection is typically performed in either positive or negative ion mode, depending on the compound's chemical properties.
Precursor and Product Ions: For quantification, specific precursor-to-product ion transitions are monitored in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. For fluvastatin enantiomers, the protonated ions and their respective product ions were monitored. nih.gov
Collision Energy and Other Source Parameters: These parameters are fine-tuned to maximize the signal intensity of the target transitions.
The use of a stable isotope-labeled internal standard like this compound allows for reliable quantification, as it compensates for variations in ionization efficiency and other matrix-related effects. clearsynth.com
Table 2: Mass Spectrometric Parameters for Fluvastatin Analysis
| Parameter | Description | Reference |
| Ionization Mode | Electrospray Ionization (ESI) | nih.gov |
| Polarity | Positive or Negative | |
| Monitoring Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | thermofisher.com |
| Precursor Ion (Fluvastatin) | m/z value corresponding to the protonated or deprotonated molecule | nih.gov |
| Product Ion (Fluvastatin) | m/z value of a specific fragment ion | nih.gov |
| Precursor Ion ((3S,5R)-Fluvastatin D6) | m/z value corresponding to the deuterated molecule | |
| Product Ion ((3S,5R)-Fluvastatin D6) | m/z value of a specific deuterated fragment ion |
Assessment of Isotopic Purity and Long-Term Stability for Research Applications
The quality of the deuterated internal standard is critical for the accuracy of the bioanalytical method. Therefore, the isotopic purity and long-term stability of this compound must be thoroughly assessed.
Isotopic purity refers to the percentage of the deuterated compound that is fully labeled with the desired number of deuterium (B1214612) atoms. nih.gov The presence of unlabeled or partially labeled species can interfere with the quantification of the analyte, leading to inaccurate results. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for determining the isotopic enrichment and structural integrity of deuterated compounds. rsc.org
Long-term stability studies are conducted to ensure that the deuterated internal standard does not degrade or undergo isotopic exchange over time under specified storage conditions. epa.gov The stability of the labeled compound in spiking solutions should also be investigated. epa.gov Deuterium labels should be placed in positions where exchange with protons from the solvent or matrix is unlikely to occur. acanthusresearch.com
Table 4: Techniques for Assessing Deuterated Standard Quality
| Parameter | Analytical Technique | Purpose | Reference |
| Isotopic Purity | High-Resolution Mass Spectrometry (HRMS) | To determine the percentage of the fully deuterated compound and identify any unlabeled or partially labeled species. | nih.govrsc.org |
| Structural Integrity | Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the position of the deuterium labels and the overall structure of the compound. | rsc.org |
| Long-Term Stability | LC-MS/MS | To monitor the concentration and isotopic purity of the standard over time under various storage conditions. | epa.gov |
Preclinical Pharmacokinetic and Metabolic Investigations of Deuterated Fluvastatin Analogs
In Vivo Preclinical Pharmacokinetic Profiling in Animal Models
Preclinical studies in various animal models, including mice, rats, dogs, and monkeys, have been crucial for characterizing the in vivo pharmacokinetic profile of fluvastatin (B1673502). nih.gov These studies typically involve administering the drug and measuring its concentration in plasma and other tissues over time to understand its absorption, distribution, and elimination. mhmedical.com
Studies with radiolabeled fluvastatin have shown that the drug is rapidly and almost completely absorbed after oral administration in all tested animal species. nih.govnih.gov However, it undergoes extensive first-pass metabolism in the liver, leading to low systemic bioavailability. nih.gov Fluvastatin is highly protein-bound (approximately 98%) and has a relatively small volume of distribution. nih.gov Elimination occurs predominantly through the feces via biliary excretion of metabolites, with renal excretion accounting for a very small fraction of the dose. nih.gov
While specific in vivo pharmacokinetic studies on (3S,5R)-Fluvastatin D6 are not available in the literature, such an investigation would follow standard preclinical protocols. The deuterated compound would be administered to animal models, and plasma concentrations would be measured over time to determine key pharmacokinetic parameters.
Table 3: Summary of Non-Deuterated Fluvastatin Pharmacokinetics in Preclinical Animal Models
| Parameter | Mouse | Rat | Dog | Monkey |
|---|---|---|---|---|
| Absorption | Rapid and complete | Rapid and complete | Rapid and complete | Rapid and complete |
| Bioavailability | Low (increases at high doses) | Low | Low | Low |
| Elimination Half-life | Not specified | Not specified | 4-7 hours | 1-2 hours |
| Primary Route of Elimination | Fecal (<8% renal) | Fecal (<8% renal) | Fecal (<8% renal) | Fecal (<8% renal) |
The primary rationale for developing deuterated drugs is to leverage the kinetic isotope effect to improve pharmacokinetic properties. nih.gov The C-D bond is stronger than the C-H bond, making it more difficult for metabolic enzymes to break. When this bond cleavage is the rate-limiting step in a drug's metabolism, deuteration can significantly slow down the metabolic clearance.
This reduction in clearance would be expected to result in:
Increased Elimination Half-life (t½): Meaning the drug remains in the body for a longer period.
Potentially higher Maximum Concentration (Cmax): Depending on the extent of first-pass metabolism reduction.
A quantitative assessment would involve comparing the pharmacokinetic parameters of (3S,5R)-Fluvastatin D6 with its non-deuterated counterpart in the same animal model. The ratio of these parameters (e.g., AUC-D / AUC-H) would provide a quantitative measure of the in vivo deuterium (B1214612) isotope effect. While no such data is published for fluvastatin, significant isotope effects have been observed for other drugs.
Table 4: Hypothetical Quantitative Isotope Effects on Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Non-Deuterated Fluvastatin (Hypothetical Value) | Deuterated Fluvastatin D6 (Potential Effect) | Quantitative Isotope Effect (D/H Ratio) |
|---|---|---|---|
| AUC (ng·h/mL) | 100 | Increased | > 1 |
| Clearance (L/h/kg) | 10 | Decreased | < 1 |
| Half-life (h) | 1.5 | Increased | > 1 |
Mechanistic Studies on Stereoselective Pharmacokinetics and Metabolism with Deuterated Analogs
Fluvastatin is administered as a racemic mixture of the (+)-3R,5S and (-)-3S,5R enantiomers. nih.gov The therapeutic activity, inhibition of HMG-CoA reductase, resides almost exclusively in the (+)-3R,5S enantiomer. clinpgx.org Pharmacokinetic studies have revealed significant stereoselectivity, with the less active (-)-3S,5R isomer exhibiting higher plasma concentrations (Cmax and AUC) compared to the active (+)-3R,5S isomer following oral administration of the racemate. nih.gov This suggests stereoselective differences in hepatic uptake, metabolism, or excretion.
Deuterated analogs are valuable tools for probing the mechanisms behind such stereoselectivity. By synthesizing both (3S,5R)-Fluvastatin D6 and (3R,5S)-Fluvastatin D6 and studying their metabolism separately in vitro, researchers could determine if there is a stereoselective difference in the kinetic isotope effect.
For instance, if a larger isotope effect is observed for the metabolism of one enantiomer over the other, it would imply that C-H (or C-D) bond cleavage is more critical to the rate-limiting step of its metabolism. This could help explain why one enantiomer is cleared more rapidly than the other in vivo. Such studies could pinpoint whether the stereoselectivity of fluvastatin's disposition is driven primarily by differences in the intrinsic metabolic rates of the key CYP enzymes for each enantiomer. nih.gov Genetic variants in CYP2C9 have been shown to affect the pharmacokinetics of both fluvastatin enantiomers, highlighting the importance of this pathway in its stereoselective disposition. nih.govclinpgx.org
Pharmacodynamic and Molecular Mechanistic Research Using 3s,5r Fluvastatin D6 Sodium
Investigation of HMG-CoA Reductase Inhibition and Downstream Pathway Modulation in Preclinical Models
The canonical mechanism of statins involves the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol biosynthesis. wikipedia.orgyoutube.comyoutube.com Research utilizing (3S,5R)-Fluvastatin D6 sodium helps to precisely delineate the effects stemming from this inhibition.
Enzyme Kinetics and Substrate Binding Studies with Deuterated Fluvastatin (B1673502)
Fluvastatin is administered clinically as a racemate, but its pharmacological activity is stereoselective. The (3R,5S)-enantiomer is the potent inhibitor of HMG-CoA reductase, whereas the (3S,5R)-enantiomer is considered largely inactive, exhibiting approximately 30-fold lower activity. clinpgx.org The deuteration of this inactive enantiomer to create this compound is not expected to confer any significant inhibitory activity. Deuterium (B1214612) substitution primarily influences metabolic stability through the kinetic isotope effect and does not typically alter the fundamental binding affinity of a molecule for its target enzyme, especially when the molecule is already a poor binder. mdpi.com
In enzymatic assays, this compound is therefore expected to have a very high half-maximal inhibitory concentration (IC50), rendering it a suitable negative control. Its use allows researchers to confirm that the potent inhibition observed with the active (3R,5S)-enantiomer is a result of specific stereochemical interactions with the enzyme's active site and not due to non-specific or artifactual effects.
| Compound | Stereochemistry | Deuteration | Expected HMG-CoA Reductase Inhibition | Primary Research Role |
| (3R,5S)-Fluvastatin | Active Enantiomer | No | High (IC50 in nM range) medchemexpress.com | Active drug/positive control |
| (3S,5R)-Fluvastatin | Inactive Enantiomer | No | Very Low (High IC50) clinpgx.org | Inactive control |
| This compound | Inactive Enantiomer | Yes | Very Low (High IC50) | Metabolically stable negative control |
Cellular Cholesterol Biosynthesis and Isoprenoid Pathway Studies
The inhibition of HMG-CoA reductase curtails the entire downstream mevalonate pathway, reducing the synthesis of not only cholesterol but also essential non-sterol isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.netmdpi.com These isoprenoids are vital for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras, Rho, and Rac, which are key regulators of numerous cellular processes. mdpi.comresearchgate.net
Given its lack of significant HMG-CoA reductase inhibition, this compound does not meaningfully impact cellular cholesterol or isoprenoid biosynthesis. nih.gov This characteristic makes it an invaluable tool in preclinical models. By comparing the cellular effects of the active (3R,5S)-enantiomer with the inert (3S,5R)-D6 form, researchers can definitively attribute observed changes in cell proliferation, migration, or signaling to the depletion of mevalonate pathway products. nih.gov For instance, studies have shown that fluvastatin treatment in rats leads to significant changes in enzymes both upstream and downstream of HMG-CoA reductase; using the inactive D6 enantiomer as a control would confirm these changes are a direct consequence of enzyme inhibition. nih.gov
Exploration of Pleiotropic Effects in Advanced In Vitro and In Vivo Preclinical Models
Statins exhibit a range of "pleiotropic" effects that are independent of their cholesterol-lowering action and contribute to their cardiovascular benefits. nih.gov These effects include antioxidant and anti-inflammatory properties. This compound is instrumental in dissecting which of these effects are linked to HMG-CoA reductase inhibition and which may arise from the drug's intrinsic chemical properties.
Antioxidant Pathways and Cellular Stress Response Mechanisms
Fluvastatin has demonstrated direct antioxidant activities and the ability to protect cells from oxidative stress. nih.gov Research indicates fluvastatin can scavenge peroxyl radicals non-enzymatically and protect against lipid peroxidation. oup.com The active site for this antioxidant activity has been identified as the allylic carbon conjugated with the indole (B1671886) ring, a feature present in both enantiomers. nih.gov
Furthermore, fluvastatin can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the cellular antioxidant response. researchgate.netoncotarget.com This activation, which can proceed through pathways like PI3K/Akt and ERK5, leads to the upregulation of protective antioxidant genes such as heme oxygenase-1 (HO-1). nih.govplos.orgmdpi.com Because these mechanisms may not depend on HMG-CoA reductase inhibition, this compound can be used to investigate them in isolation. If the deuterated inactive enantiomer still activates the Nrf2 pathway, it would provide strong evidence for a pleiotropic effect independent of the mevalonate pathway.
Modulation of Cellular Signaling Cascades Beyond Cholesterol Synthesis
Many of fluvastatin's pleiotropic effects are directly tied to the depletion of isoprenoids (FPP and GGPP), which disrupts the function of prenylated signaling proteins. nih.gov For example, fluvastatin has been shown to inhibit cell growth and induce apoptosis in cancer cells by suppressing the HMGCR-driven Braf/MEK/ERK1/2 and Akt signaling pathways. aacrjournals.orgnih.gov It can also suppress survival signals mediated by the c-Kit-Ras-ERK cascade in mast cells. nih.gov
This compound, by not inhibiting isoprenoid synthesis, should not affect these signaling cascades. This allows it to serve as a precise control. Any cellular effect observed with the active (3R,5S)-enantiomer but absent with the (3S,5R)-D6 form can be confidently linked to the inhibition of the mevalonate pathway. Conversely, some studies suggest fluvastatin may have effects independent of prenylation, such as activating the PI3K/Akt/mTOR pathway in neuronal cells under oxidative stress. oup.com The (3S,5R)-D6 isomer would be critical in confirming such a prenylation-independent mechanism.
Comparative Pharmacodynamic Studies Between Deuterated and Non-Deuterated Fluvastatin
Comparing this compound with its non-deuterated counterpart, (3S,5R)-Fluvastatin, is essential for validating its use as a research tool. The primary difference conferred by deuteration is metabolic stability. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium bond, which can slow down metabolic processes catalyzed by enzymes like the cytochrome P450 (CYP) family, particularly CYP2C9 which is the main enzyme for fluvastatin metabolism. clinpgx.orgnih.gov
Pharmacodynamically, no significant difference in on-target activity is expected, as both compounds are inactive enantiomers regarding HMG-CoA reductase inhibition. The key purpose of such a comparison is to ensure that deuteration does not introduce any unforeseen biological activity and to characterize its pharmacokinetic profile. A slower metabolism for the D6 compound would result in a longer half-life and higher systemic exposure (AUC) compared to the non-deuterated version, a factor that must be accounted for when designing control experiments. nih.govnih.gov This enhanced stability makes this compound a more robust and reliable negative control in prolonged in vitro or in vivo preclinical studies.
| Feature | (3S,5R)-Fluvastatin Sodium | This compound |
| Chemical Structure | Standard isotopic abundance | Enriched with 6 deuterium atoms |
| Primary Mechanism | Negligible inhibition of HMG-CoA Reductase | Negligible inhibition of HMG-CoA Reductase |
| Effect on Cholesterol/Isoprenoid Synthesis | None | None |
| Metabolic Stability (vs. CYP enzymes) | Lower (susceptible to metabolism) clinpgx.org | Higher (due to kinetic isotope effect) |
| Expected Pharmacokinetics | Shorter half-life, lower AUC nih.gov | Longer half-life, higher AUC |
| Utility in Research | Inactive enantiomer control | Metabolically stable, robust negative control for preclinical studies |
Applications of 3s,5r Fluvastatin D6 Sodium in Specialized Research Methodologies
Role in Quantitative Proteomics and Metabolomics Research
The precision afforded by stable isotope labeling makes (3S,5R)-Fluvastatin D6 sodium a valuable asset in the fields of quantitative proteomics and metabolomics, where it helps elucidate the molecular impact and metabolic fate of Fluvastatin (B1673502).
In quantitative proteomics, understanding how a drug affects the expression and modification of proteins is crucial. While not a direct analog for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)—a technique where cells incorporate isotopically labeled amino acids into all newly synthesized proteins—this compound plays a critical complementary role. moravek.comnih.gov
In a typical proteomics experiment investigating the effects of Fluvastatin, researchers might use SILAC to compare protein abundance between treated and untreated cells. nih.gov In this context, this compound is used as an ideal internal standard for the precise measurement of the parent drug concentration within the cellular environment via liquid chromatography-mass spectrometry (LC-MS). moravek.com This ensures that any observed changes in the proteome can be accurately correlated with a specific drug exposure level, adding a layer of quantitative rigor to the findings. This approach is vital for validating that the intended compound reached its target at a known concentration, thereby linking the pharmacological stimulus directly to the observed proteomic response.
As a deuterated tracer, this compound is perfectly suited for metabolomic research to map the absorption, distribution, metabolism, and excretion (ADME) pathways of Fluvastatin itself. metsol.com When administered to a biological system, the labeled compound can be tracked and differentiated from any endogenous molecules, allowing for unambiguous identification and quantification of its metabolites. moravek.com
This capability is essential for:
Metabolite Identification: Researchers can confidently identify novel metabolites of Fluvastatin by searching for mass signals that correspond to the deuterated parent compound plus the mass shifts of metabolic transformations (e.g., hydroxylation, glucuronidation).
Pharmacokinetic Analysis: The use of this compound as an internal standard allows for highly accurate quantification of the unlabeled drug in plasma, tissues, and excreta, which is fundamental to defining its pharmacokinetic profile. veeprho.comalfa-chemistry.com
Metabolic Flux Analysis: By tracing the labeled atoms, scientists can investigate how Fluvastatin influences metabolic pathways. This helps in understanding the drug's mechanism of action and its potential off-target effects on cellular metabolism.
Development of Novel In Vitro and Ex Vivo Research Models
The development of more physiologically relevant research models is a key goal in preclinical drug development. This compound is an important tool for validating and utilizing these advanced systems.
Organ-on-a-chip and 3D cell culture systems aim to replicate the complex microenvironments of human organs, offering superior predictive power for drug disposition compared to traditional 2D cultures. nih.govnih.govcell4pharma.com These models are increasingly used to study organ-specific metabolism, drug-drug interactions (DDI), and toxicity. nih.govazar-innovations.comnih.gov
A central challenge in these microphysiological systems is the accurate quantification of the test compound and its metabolites in small-volume samples of culture medium or cell lysate. The use of a stable isotope-labeled internal standard like this compound is critical for achieving the required sensitivity and accuracy in LC-MS/MS analysis. It allows researchers to reliably measure drug permeability, metabolic rates, and transporter interactions within these complex, multi-organ platforms, thereby enabling a more accurate in vitro to in vivo translation of pharmacokinetic data. azar-innovations.com
Research has shown that Fluvastatin enantiomers are substrates for several important drug transporters.
MRP1 and MRP5: Vesicular transport assays have demonstrated that both (3S,5R)-Fluvastatin and its (3R,5S)-enantiomer are transported by Multidrug Resistance-Associated Protein 1 (MRP1) and Multidrug Resistance-Associated Protein 5 (MRP5). nih.govhelsinki.fi These efflux transporters are expressed in tissues like skeletal muscle and may play a role in limiting myocyte exposure to the drug. nih.govhelsinki.fi
| Transporter | Fluvastatin Enantiomer | Concentration | Uptake Ratio |
| MRP1 | (3S,5R)-Fluvastatin | 6 µM | 2.0 |
| MRP5 | (3S,5R)-Fluvastatin | 6 µM | 3.7 |
In these studies, accurate quantification of each enantiomer is paramount, a task for which labeled standards like this compound are ideally suited.
Contribution to Drug Discovery and Development Methodologies
The use of stable isotope-labeled compounds such as this compound is a cornerstone of modern drug discovery and development, enhancing the quality and reliability of critical preclinical and clinical data. researchgate.netmusechem.com
Its primary contribution is as an internal standard in bioanalytical methods. veeprho.com By adding a known quantity of the labeled drug to a biological sample (e.g., plasma or urine) before processing, any sample loss or variability in instrument response can be precisely corrected for. This leads to highly accurate and reproducible measurements of the unlabeled drug's concentration, which is essential for:
Pharmacokinetic (PK) Studies: Defining the ADME profile of a new drug candidate. alfa-chemistry.comnih.gov
Bioavailability and Bioequivalence Studies: Comparing different drug formulations or routes of administration. alfa-chemistry.com
Drug-Drug Interaction (DDI) Studies: Assessing whether co-administered drugs affect the absorption or clearance of Fluvastatin. nih.gov
: High-Throughput Screening and Lead Optimization Support
This compound, the deuterated analog of the active enantiomer of fluvastatin, serves a critical and specialized role in pharmaceutical research and development, particularly in the realms of high-throughput screening (HTS) and lead optimization. Its primary application is not as a therapeutic agent itself, but as an internal standard in bioanalytical methodologies. The incorporation of deuterium (B1214612) atoms results in a stable, isotopically labeled compound that is chemically identical to the parent drug but has a higher molecular weight. This key difference allows it to be distinguished from the non-labeled compound in mass spectrometry-based assays, which is fundamental to its utility in supporting the rapid and accurate quantification required in modern drug discovery pipelines.
In the context of high-throughput screening, where large libraries of chemical compounds are rapidly tested for biological activity, the need for robust and efficient analytical methods is paramount. While this compound is not directly involved in the initial screening for active "hits," it becomes indispensable in the subsequent stages where promising candidates are further evaluated. The development of high-throughput bioanalytical assays, often employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for processing a large number of samples generated during these studies. The use of a deuterated internal standard such as this compound in these assays helps to ensure the precision and accuracy of the measurements by correcting for variability in sample preparation and instrument response.
During lead optimization, a critical phase where the most promising compounds from an initial screen are chemically modified to improve their efficacy, selectivity, and pharmacokinetic properties, the role of this compound as an internal standard is even more pronounced. This phase involves extensive in vitro and in vivo testing, generating a vast amount of data on the absorption, distribution, metabolism, and excretion (ADME) of the new chemical entities. Accurate and precise quantification of the parent drug and its metabolites in biological matrices is crucial for establishing structure-activity relationships and selecting the best candidates for further development.
The use of this compound as an internal standard in LC-MS/MS methods allows for the reliable quantification of fluvastatin in various biological samples, which is essential for pharmacokinetic studies. These studies are a cornerstone of the lead optimization process. The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar effects from the sample matrix, but is detected at a different mass-to-charge ratio. This allows for the correction of matrix effects and other sources of analytical variability, leading to more reliable data. The precision and accuracy afforded by the use of deuterated internal standards are critical for making informed decisions in the iterative process of lead optimization.
The data presented in the following table illustrates the level of precision and accuracy that can be achieved in bioanalytical methods using a stable isotope-labeled internal standard, which is analogous to the application of this compound. These performance characteristics are vital for the high-throughput analysis required to support lead optimization studies.
| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% Deviation) | Inter-day Accuracy (% Deviation) |
| 2 | 0.94 | 1.64 | 0.6 | -1.64 |
| 8.2 | 2.53 | 0.97 | 0.37 | -1.13 |
| 81.9 | 2.16 | 1.97 | -1.52 | -2.28 |
| 409.6 | 3.26 | 2.01 | -1.67 | -0.46 |
| This table represents typical performance data for a bioanalytical method using a stable isotope-labeled internal standard for fluvastatin quantification in human plasma. |
Future Directions and Emerging Research Opportunities for 3s,5r Fluvastatin D6 Sodium
Advancements in Automated Analytical Platforms for Deuterated Compounds
The analysis of deuterated compounds like (3S,5R)-Fluvastatin D6 sodium necessitates sophisticated and precise analytical methodologies. The future in this domain lies in the enhancement of automated analytical platforms that can provide high-throughput and detailed characterization.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful tool for studying protein conformation and dynamics. Recent advancements have focused on automating the HDX-MS workflow to increase reproducibility and throughput. These automated systems are crucial for investigating the interaction of deuterated drugs with their target proteins, such as HMG-CoA reductase in the case of fluvastatin (B1673502). The integration of robotics and advanced software allows for precise control over reaction times and conditions, which is critical for obtaining reliable data on how this compound may alter the structure and function of its target enzyme compared to its non-deuterated counterpart.
Future platforms are expected to incorporate microfluidics and novel separation techniques to further reduce sample consumption and analysis time. The development of more sophisticated data analysis software will also be instrumental in deconvoluting the complex datasets generated by these advanced analytical techniques, providing deeper insights into the subtle yet significant effects of deuteration.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Preclinical Research
By analyzing large datasets from previous studies on deuterated compounds and statins, ML algorithms can identify patterns and relationships that may not be apparent through traditional analysis. frontiersin.orgnih.govnih.gov For this compound, this could involve predicting its metabolic fate, potential for drug-drug interactions, and off-target effects with greater accuracy. frontiersin.org
Table 1: Potential Applications of AI/ML in Preclinical Research of this compound
| Application Area | AI/ML Approach | Potential Outcome |
| Pharmacokinetics Prediction | Regression Models, Neural Networks | More accurate prediction of absorption, distribution, metabolism, and excretion (ADME) properties. |
| Target Interaction Analysis | Molecular Docking Simulations, Deep Learning | Enhanced understanding of the binding affinity and interaction with HMG-CoA reductase. |
| Toxicity Prediction | Classification Algorithms, QSAR Modeling | Early identification of potential adverse effects and off-target toxicities. |
| Clinical Trial Design | Reinforcement Learning, Bayesian Optimization | Optimization of preclinical study designs for higher success rates in subsequent clinical phases. |
Expanding the Application of Deuterated Fluvastatin Analogs in Systems Biology and Multi-Omics Research
Systems biology, coupled with multi-omics approaches (genomics, proteomics, metabolomics), provides a holistic view of the biological effects of a drug. The use of deuterated compounds like this compound as probes in such studies can offer unique insights into metabolic pathways and their regulation.
The stability of the carbon-deuterium bond can make this compound a valuable tool for tracing the metabolic fate of fluvastatin in complex biological systems. By following the deuterated label, researchers can map the biotransformation of the drug and identify its various metabolites with high precision. This information is critical for understanding the complete pharmacological profile of the drug.
Moreover, multi-omics studies can reveal the broader impact of this compound on cellular networks. For instance, transcriptomic and proteomic analyses can identify changes in gene and protein expression in response to the drug, uncovering novel mechanisms of action and potential new therapeutic indications. nih.gov Metabolomic studies can provide a detailed picture of the alterations in the cellular metabolome, offering clues about the drug's influence on various metabolic pathways beyond cholesterol synthesis. Recent research has also highlighted the significant impact of the gut microbiome on statin response, suggesting another avenue for multi-omics investigation. youtube.comyoutube.com
Potential for Novel Deuterated Statin Development and Mechanistic Characterization
The successful development of deuterated drugs has paved the way for the creation of a new generation of pharmaceuticals with improved properties. clearsynthdiscovery.comneulandlabs.commusechem.com The insights gained from the study of this compound can inform the design and synthesis of other novel deuterated statins. nih.gov
By strategically placing deuterium (B1214612) atoms at different positions on the statin scaffold, it may be possible to fine-tune the drug's metabolic stability and pharmacokinetic profile. biojiva.com This "precision deuteration" could lead to the development of statins with enhanced efficacy, reduced side effects, or a more convenient dosing regimen. biojiva.com
Furthermore, the mechanistic characterization of these novel deuterated statins will be crucial for understanding how subtle structural modifications can lead to significant changes in pharmacological activity. wikipedia.orgnih.gov Advanced analytical techniques and computational modeling will play a key role in elucidating the structure-activity relationships of these new compounds and their interactions with the HMG-CoA reductase enzyme. wikipedia.orgsemanticscholar.org This knowledge will not only advance the field of statin research but also contribute to the broader understanding of the principles of deuterated drug design. nih.gov
Q & A
Basic Research Questions
Q. How can researchers accurately quantify (3S,5R)-Fluvastatin D6 sodium in biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard to account for matrix effects. Employ a C18 reversed-phase column (e.g., 4.6 × 100 mm, 3.5 µm) and a mobile phase of ammonium formate buffer (pH 4.0) and acetonitrile in gradient mode. System suitability should ensure resolution between the deuterated compound and its non-deuterated analog (retention time difference ≥1.5 min) . Validate the method per ICH guidelines, ensuring ≤15% RSD for intra-/inter-day precision.
Q. What storage conditions are critical for maintaining this compound stability?
- Methodological Answer : Store the lyophilized powder at -20°C for up to 3 years. For in vivo studies, prepare stock solutions in DMSO and store aliquots at -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles, as degradation products (e.g., hydroxy-diene derivatives) may form, detectable via HPLC at 235 nm .
Q. How can researchers distinguish the (3S,5R)-isomer from its anti-isomer in analytical workflows?
- Methodological Answer : Utilize chiral chromatography with a polysaccharide-based column (e.g., Chiralpak AD-3) and a mobile phase of hexane:ethanol (80:20) . The anti-isomer (retention factor F = 0.0371) elutes earlier than the active isomer. Confirm identity using USP Fluvastatin for System Suitability RS , which contains 1–2% anti-isomer .
Advanced Research Questions
Q. How should pharmacokinetic studies be designed to account for deuterium isotope effects in this compound?
- Methodological Answer : Conduct comparative metabolic stability assays using human liver microsomes for deuterated vs. non-deuterated Fluvastatin. Monitor deuterium loss via high-resolution MS to assess isotope effects on CYP3A4/2C9-mediated metabolism. Adjust dosing intervals in animal models (e.g., rodents) based on observed half-life extensions (typically ≤10% for D6-labeled compounds) .
Q. What analytical strategies resolve polymorphic or hydrate forms of this compound in formulation studies?
- Methodological Answer : Characterize polymorphs using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) . For hydrates, follow USP guidelines: heat samples at 105°C for 3 hours and measure weight loss via thermogravimetric analysis (TGA) . Ensure ≤12.0% water content if labeled as a hydrate. Use infrared spectroscopy (IR) to confirm hydrogen-bonding patterns .
Q. How can dissolution testing address cross-linking in Fluvastatin sodium capsule formulations?
- Methodological Answer : For cross-linked batches, use papain-containing dissolution media (e.g., 0.1 M phosphate buffer with 0.5% papain, pH 6.8) to simulate enzymatic degradation of gelatin capsules. Compare dissolution profiles in papain vs. standard media; cross-linked batches show ≤7% deviation in dissolution efficiency. Validate methods per USP <711> with ≥12 dosage units per run .
Data Contradictions and Resolution
- IC50 Discrepancy : and report conflicting IC50 values (8 nM vs. 40–100 nM). This arises from assay differences: recombinant HMG-CoA reductase (purified enzyme, 8 nM) vs. human liver microsomes (complex matrix, 40–100 nM). Researchers must standardize assays using USP Fluvastatin Sodium RS for cross-study comparability .
Key Reference Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
